molecular formula C16H14N4 B13944487 4H-s-Triazolo(4,3-a)(1,5)benzodiazepine, 5,6-dihydro-1-phenyl- CAS No. 54028-94-3

4H-s-Triazolo(4,3-a)(1,5)benzodiazepine, 5,6-dihydro-1-phenyl-

Cat. No.: B13944487
CAS No.: 54028-94-3
M. Wt: 262.31 g/mol
InChI Key: MTDDFOLAUQMXBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4H-s-Triazolo(4,3-a)(1,5)benzodiazepine, 5,6-dihydro-1-phenyl- is a heterocyclic compound that belongs to the class of triazolobenzodiazepines. This compound is characterized by a fused tricyclic structure that includes a triazole ring and a benzodiazepine ring. Triazolobenzodiazepines have been extensively studied due to their wide range of biological and pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and antihypertensive properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-s-Triazolo(4,3-a)(1,5)benzodiazepine, 5,6-dihydro-1-phenyl- typically involves the thermal cyclization of N’-(2,3-dihydro-1H-1,5-benzodiazepin-4-yl)-3-nitrobenzohydrazides. The reaction is carried out in the presence of solvents such as ethanol, toluene, and 1-butanol, with butanol-1 being the preferred choice for achieving the highest yields of tricyclic derivatives . The chemical structures of the synthesized compounds are elucidated using IR, 1H- and 13C-NMR spectral data .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4H-s-Triazolo(4,3-a)(1,5)benzodiazepine, 5,6-dihydro-1-phenyl- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodiazepine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

4H-s-Triazolo(4,3-a)(1,5)benzodiazepine, 5,6-dihydro-1-phenyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4H-s-Triazolo(4,3-a)(1,5)benzodiazepine, 5,6-dihydro-1-phenyl- involves its interaction with specific molecular targets and pathways. The compound is known to bind to receptors in the central nervous system, modulating the activity of neurotransmitters and exerting its pharmacological effects. The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests it may interact with GABA receptors, similar to other benzodiazepines .

Comparison with Similar Compounds

4H-s-Triazolo(4,3-a)(1,5)benzodiazepine, 5,6-dihydro-1-phenyl- can be compared with other similar compounds, such as:

The uniqueness of 4H-s-Triazolo(4,3-a)(1,5)benzodiazepine, 5,6-dihydro-1-phenyl- lies in its specific tricyclic structure, which may confer distinct pharmacological properties compared to other benzodiazepines.

Properties

CAS No.

54028-94-3

Molecular Formula

C16H14N4

Molecular Weight

262.31 g/mol

IUPAC Name

1-phenyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine

InChI

InChI=1S/C16H14N4/c1-2-6-12(7-3-1)16-19-18-15-10-11-17-13-8-4-5-9-14(13)20(15)16/h1-9,17H,10-11H2

InChI Key

MTDDFOLAUQMXBH-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=CC=CC=C2N3C1=NN=C3C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.